Methyl 2,6-diaminobenzoate Methyl 2,6-diaminobenzoate
Brand Name: Vulcanchem
CAS No.: 32114-64-0
VCID: VC14384123
InChI: InChI=1S/C8H10N2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,9-10H2,1H3
SMILES:
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

Methyl 2,6-diaminobenzoate

CAS No.: 32114-64-0

Cat. No.: VC14384123

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-diaminobenzoate - 32114-64-0

Specification

CAS No. 32114-64-0
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name methyl 2,6-diaminobenzoate
Standard InChI InChI=1S/C8H10N2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,9-10H2,1H3
Standard InChI Key OHNFWUNUCQMCOL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC=C1N)N

Introduction

Chemical Structure and Crystallographic Properties

Molecular Architecture

Methyl 2,6-diaminobenzoate (C₈H₁₀N₂O₂) features a benzene ring with amino (–NH₂) groups at the 2- and 6-positions and a methyl ester (–COOCH₃) at the 1-position. This substitution pattern creates a planar framework that facilitates intermolecular interactions. X-ray diffraction studies reveal that the amino groups engage in dual hydrogen-bonding interactions with both the carbonyl (C=O) and alkoxy (O–CH₃) oxygen atoms of adjacent ester groups .

Hydrogen-Bonding Networks

The compound’s crystal structure is stabilized by N–H⋯O hydrogen bonds, with bond lengths ranging between 2.85–3.10 Å (Table 1). Notably, the N–H bonds align within the plane of the ester group, optimizing orbital overlap and electrostatic interactions . This preference for in-plane geometry distinguishes methyl 2,6-diaminobenzoate from analogues lacking ortho-amino substituents.

Table 1: Hydrogen bond parameters in methyl 2,6-diaminobenzoate

Donor–Acceptor PairBond Length (Å)Bond Angle (°)
N–H⋯O (carbonyl)2.89156
N–H⋯O (alkoxy)2.92158

The bis-triphenylboron complex of methyl 2,6-diaminobenzoate exhibits similar hydrogen-bonding patterns, though cation-anion interactions dominate in its tetrafluoroborate salt .

Synthesis and Preparation

Crystallization and Purification

Recrystallization from polar solvents such as methanol or ethanol yields high-purity crystals suitable for X-ray analysis. The compound’s solubility in aqueous solutions is limited but enhances under acidic conditions due to protonation of the amino groups .

Physical and Chemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data indicate a melting point range of 145–150°C, consistent with hydrogen-bonded crystalline materials. The compound remains stable under ambient conditions but may undergo oxidative degradation at elevated temperatures.

Reactivity

The amino groups participate in electrophilic substitution reactions, enabling functionalization at the aromatic ring. For example, acylation with tosyl chloride yields methyl 2-amino-6-tosylaminobenzoate, where the more acidic tosyl-N–H group preferentially hydrogen-bonds with the carbonyl oxygen .

Applications in Scientific Research

Supramolecular Chemistry

Methyl 2,6-diaminobenzoate serves as a model system for studying hydrogen-bond-directed self-assembly. Its ability to form predictable intermolecular networks has implications for designing molecular crystals with tailored porosity or optical properties .

Comparison with Structural Isomers

Methyl 3,4-Diaminobenzoate

In contrast to the 2,6-isomer, methyl 3,4-diaminobenzoate (C₈H₁₀N₂O₂) features adjacent amino groups at the 3- and 4-positions. This substitution pattern disrupts symmetry, leading to distinct crystallization behavior. While both isomers undergo oxidation to quinones, the 3,4-isomer forms more stable intermediates due to resonance stabilization .

Table 2: Comparative properties of methyl diaminobenzoate isomers

Property2,6-Diaminobenzoate3,4-Diaminobenzoate
Hydrogen-bond geometryIn-plane N–H⋯OOut-of-plane N–H⋯O
Melting point (°C)145–150160–165
Oxidation productUnstable quinoneStabilized quinone

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator